molecular formula C13H13ClN4O B2561373 1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one CAS No. 303996-62-5

1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one

Cat. No.: B2561373
CAS No.: 303996-62-5
M. Wt: 276.72
InChI Key: CQOIGJVXFZREOV-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one is a useful research compound. Its molecular formula is C13H13ClN4O and its molecular weight is 276.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Triazole Derivatives and Their Applications

Triazole derivatives, including 1,2,4-triazole, have been the subject of extensive research due to their broad spectrum of biological activities. These compounds have been explored for their potential in anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, antiviral properties, and activity against several neglected diseases. The synthesis and biological evaluation of these compounds are crucial for developing new drugs and therapies. The diversity in structural variations allows for the exploration of novel therapeutic agents targeting new diseases and resistant strains of bacteria and viruses. The development of new synthetic methods that are more efficient and consider current issues in green chemistry is also of significant importance (Ferreira et al., 2013).

Antibacterial Activity of Triazole-Containing Hybrids

The antibacterial activity of 1,2,3-triazole- and 1,2,4-triazole-containing hybrids, especially against Staphylococcus aureus, highlights the importance of these compounds in addressing antibiotic resistance. These hybrids demonstrate potential in exerting dual or multiple antibacterial mechanisms, making them promising candidates for developing new antibacterial agents. The presence of the triazole moiety in these hybrids contributes to their effectiveness in inhibiting critical bacterial enzymes and pathways, offering a strategic approach to combating bacterial infections resistant to conventional antibiotics (Li & Zhang, 2021).

Environmental and Analytical Applications

Triazole derivatives also play a significant role in environmental and analytical chemistry. The physicochemical properties of these compounds, such as their stability in acidic and basic conditions, make them suitable for various environmental and analytical applications. They are used in the synthesis of dyes, high-energy materials, corrosion inhibitors, and as key intermediates in the production of other chemically significant compounds. Their application extends to the development of analytical reagents and sensors, demonstrating the versatility of triazole derivatives in scientific research beyond their biological activities (Nazarov et al., 2021).

Properties

IUPAC Name

(Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c1-17(2)7-12(18-9-15-8-16-18)13(19)10-3-5-11(14)6-4-10/h3-9H,1-2H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOIGJVXFZREOV-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=C(C=C1)Cl)\N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.